![molecular formula C18H10BrClN4O2 B238015 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications.
Wirkmechanismus
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide binds to the active site of HDACs and BET proteins, thereby inhibiting their activity. This leads to alterations in gene expression, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of inflammatory disorders and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide is its specificity for HDACs and BET proteins, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies, as the compound has shown promise in inhibiting the growth of cancer cells. Additionally, the compound may have potential in the treatment of inflammatory disorders and diabetes, although further research is needed to explore these possibilities. Finally, the synthesis method for N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide could be further optimized to improve yield and purity, which would facilitate its use in scientific research.
Synthesemethoden
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide involves several steps, including the formation of a benzoxazole ring, bromination of pyridine, and chlorination of pyridine. The final product is obtained after coupling of the three intermediates. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain and extra-terminal domain (BET) proteins. These enzymes are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammatory disorders.
Eigenschaften
Produktname |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide |
|---|---|
Molekularformel |
C18H10BrClN4O2 |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C18H10BrClN4O2/c19-11-6-10(8-21-9-11)18-24-14-7-12(3-4-15(14)26-18)23-17(25)13-2-1-5-22-16(13)20/h1-9H,(H,23,25) |
InChI-Schlüssel |
RKPGIXWXFSGHDZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)

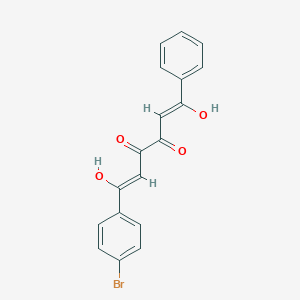
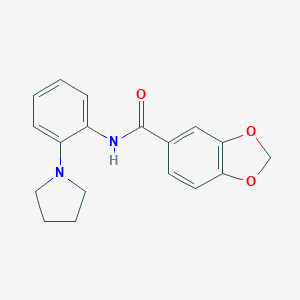
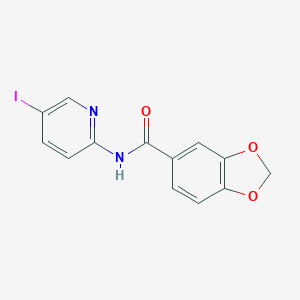
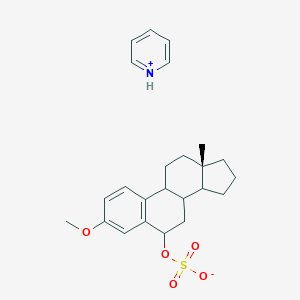
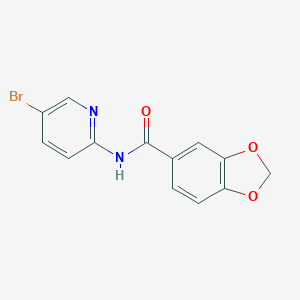
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
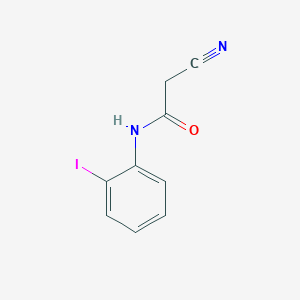
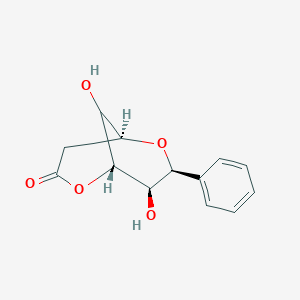

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)